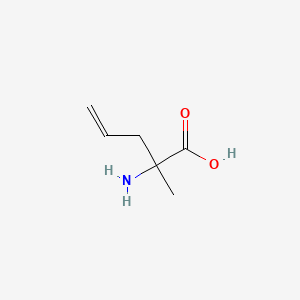
4-(1,2,4-Oxadiazol-5-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(1,2,4-Oxadiazol-5-yl)benzoic acid” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including “this compound”, has been a subject of interest in various research studies . The synthesis often involves the reaction of amidoximes with carboxylic acids or their derivatives . The process typically involves the formation of a Lewis acid-ammonia complex as a leaving group, leading to the formation of the nitrile oxide .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds often involve annulation reactions, followed by desulfurization/intramolecular rearrangement . These reactions can yield a wide range of compounds, depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of the 1,2,4-oxadiazole .
科学的研究の応用
Corrosion Inhibition
One of the notable applications of 4-(1,2,4-Oxadiazol-5-yl)benzoic acid derivatives is in corrosion inhibition. A study by Ammal et al. (2018) highlighted the use of 1,3,4-oxadiazole derivatives as effective corrosion inhibitors for mild steel in sulphuric acid. These inhibitors form a protective layer on the steel surface, indicating their potential in industrial applications where corrosion resistance is crucial (Ammal, Prajila, & Joseph, 2018).
Antibacterial and Antitubercular Agents
Joshi et al. (2008) synthesized new 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived oxadiazoles, revealing their potent antibacterial and antitubercular properties. This research signifies the potential of this compound derivatives in developing new antibacterial and antitubercular drugs (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
Anticancer Evaluation
In the field of oncology, Salahuddin et al. (2014) investigated 1,3,4-oxadiazole derivatives for their anticancer properties. One compound was found to be notably active against breast cancer cell lines, highlighting the potential of these compounds in cancer treatment (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Solid-phase Synthesis
The solid-phase synthesis of 1,2,4-oxadiazoles, as described by Sams and Lau (1999), demonstrates the chemical versatility and ease of synthesis of oxadiazole derivatives. This process is crucial for the rapid production of these compounds for various applications (Sams & Lau, 1999).
Angiotensin II Receptor Antagonistic Activities
Research by Kohara et al. (1996) explored benzimidazole-7-carboxylic acids bearing 5-oxo-1,2,4-oxadiazole and related rings for their angiotensin II receptor antagonistic activities. These compounds show promise in the treatment of cardiovascular diseases (Kohara, Kubo, Imamiya, Wada, Inada, & Naka, 1996).
Apoptosis Inducers in Cancer Therapy
Cai et al. (2006) utilized a chemical genetics approach for the discovery of apoptosis inducers, including 1,2,4-oxadiazoles. This research is significant in identifying new compounds for cancer therapy by inducing apoptosis in cancer cells (Cai, Drewe, & Kasibhatla, 2006).
作用機序
Target of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives interact with their targets to exert their effects . The interaction likely involves the formation of hydrogen bonds due to the electronegativities of nitrogen and oxygen in the oxadiazole ring .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways depending on their specific targets .
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities .
将来の方向性
The future directions in the research of “4-(1,2,4-Oxadiazol-5-yl)benzoic acid” and similar compounds could involve the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities . This is an important goal for modern organic chemistry .
生化学分析
Biochemical Properties
4-(1,2,4-Oxadiazol-5-yl)benzoic acid has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the production of inflammatory factors in lipopolysaccharide-induced RAW264.7 cells . This suggests that this compound may play a role in biochemical reactions related to inflammation.
Cellular Effects
The effects of this compound on cells are significant. It has been shown to reduce secondary foot swelling and arthritic index in adjuvant-induced arthritis (AIA) rats . This indicates that this compound can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves blocking the excitation of the nuclear factor κB (NF-кB) signaling pathway in a concentration-dependent manner . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
Its ability to reduce secondary foot swelling and arthritic index in AIA rats suggests that it may have long-term effects on cellular function .
特性
IUPAC Name |
4-(1,2,4-oxadiazol-5-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-3-1-6(2-4-7)8-10-5-11-14-8/h1-5H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZCSSHGLGUUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1557358-41-4 |
Source


|
| Record name | 4-(1,2,4-oxadiazol-5-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

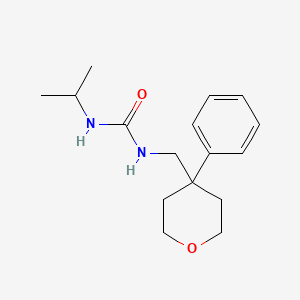
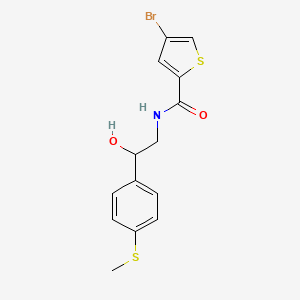
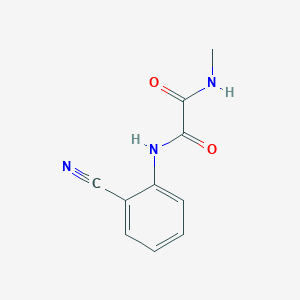

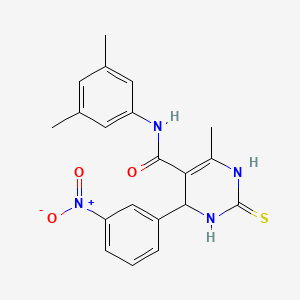
![N-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2953671.png)
![N-(4-fluorobenzyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2953677.png)

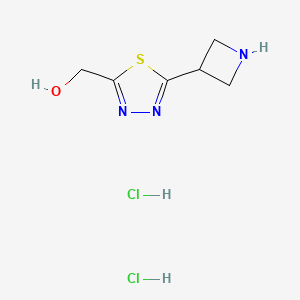

![(Z)-methyl 2-(4-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2953682.png)
![Ethyl 4-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2953683.png)
![2-[[1-(1-Propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2953684.png)
